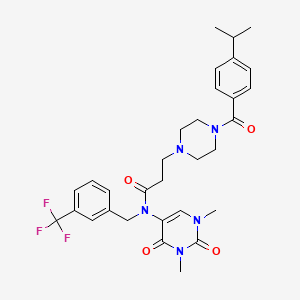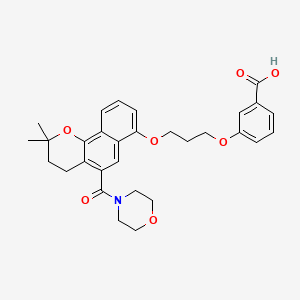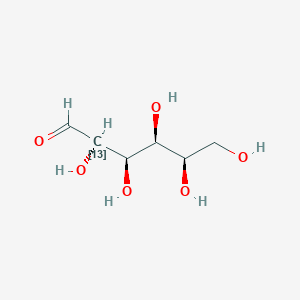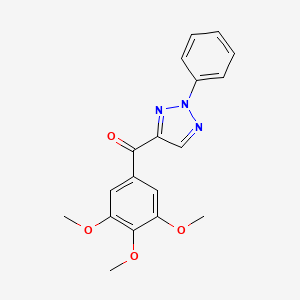
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a trimethoxyphenyl group attached to the methanone moiety
Preparation Methods
The synthesis of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. This method is known for its high efficiency and selectivity.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanone moiety through a Friedel-Crafts acylation reaction, where a trimethoxybenzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for the treatment of diabetes and other metabolic disorders.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an α-glycosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This results in a decrease in glucose absorption and a reduction in blood sugar levels. As an anticancer agent, the compound induces apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization, leading to cell cycle arrest and cell death.
Comparison with Similar Compounds
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can be compared with other similar compounds, such as:
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: This compound also contains a triazole ring and a phenyl group, but differs in the presence of a benzoate moiety instead of a trimethoxyphenyl group.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: This compound features a fluorophenyl group and a methanol moiety, highlighting the diversity of functional groups that can be attached to the triazole ring.
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: This compound has a carbaldehyde group attached to the triazole ring, which can undergo different chemical reactions compared to the methanone moiety in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(2-phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)17(22)14-11-19-21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
OUYCPKQQUWXWMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
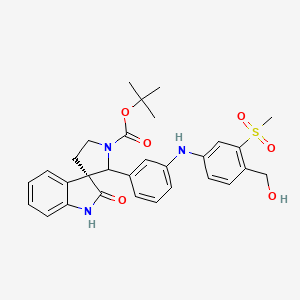

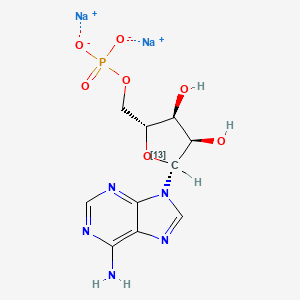
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
